molecular formula C12H19NO3 B12275710 Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 89732-17-2

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

Katalognummer: B12275710
CAS-Nummer: 89732-17-2
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: JCZKIFOLAGZHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework. This compound is part of the azaspirodecane family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-oxocyclohexanecarboxylate with an amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. These processes are optimized for large-scale production, often involving automated systems and stringent quality control measures to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted spirocyclic compounds. These derivatives often exhibit different biological activities and can be used in various applications.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific structural features and the presence of the oxo and carboxylate groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

89732-17-2

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-2-16-11(15)13-9-6-10(14)12(13)7-4-3-5-8-12/h2-9H2,1H3

InChI-Schlüssel

JCZKIFOLAGZHGV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCC(=O)C12CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.